molecular formula C14H14ClN5 B3038283 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849910-65-2

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B3038283
CAS RN: 849910-65-2
M. Wt: 287.75 g/mol
InChI Key: CDTNUURKKPMORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are known for their diverse mechanisms of action and are being studied for their antibacterial and antibiofilm activities .

Scientific Research Applications

3-CP-7-H-2,5-DMP has been used in a range of scientific research applications, including the study of enzyme-substrate interactions, protein-protein interactions, and drug-target interactions. It has also been used to study the effects of various compounds on cell signaling pathways, and to study the effects of various compounds on gene expression. Additionally, 3-CP-7-H-2,5-DMP has been used to study the effects of various compounds on the growth and development of cells and tissues.

Advantages and Limitations for Lab Experiments

3-CP-7-H-2,5-DMP has a number of advantages for use in lab experiments. It is a relatively stable compound, and is relatively easy to synthesize in the laboratory. Additionally, it is relatively non-toxic, and has a wide range of applications in scientific research.
However, 3-CP-7-H-2,5-DMP also has a number of limitations for use in lab experiments. It is not a very potent compound, and its effects on cells and tissues can be relatively weak. Additionally, it can be difficult to accurately measure its effects on cells and tissues, as its effects can vary depending on the concentration and duration of exposure.

Future Directions

There are a number of potential future directions for 3-CP-7-H-2,5-DMP research. One potential direction is to further study its effects on various cell signaling pathways. Additionally, further research could be done to study its effects on gene expression and to study its effects on the growth and development of cells and tissues. Additionally, further research could be done to explore its potential applications in drug discovery and development. Finally, further research could be done to explore its potential applications in diagnostics and therapeutics.

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate cell cycle progression. The compound interacts with CDK2/cyclin A2, leading to the inhibition of their enzymatic activity . This interaction is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by altering cell cycle progression and promoting programmed cell death . The compound influences cell signaling pathways, including the inhibition of CDK2, which leads to cell cycle arrest at the G1 phase . Additionally, it affects gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83, which are essential for its inhibitory activity . This binding prevents the phosphorylation of target proteins required for cell cycle progression. Furthermore, the compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells over extended periods . The efficacy may decrease due to gradual degradation, necessitating proper storage conditions to preserve its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dose that maximizes efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets specific compartments within the cell, such as the mitochondria, where it induces apoptosis by promoting the release of cytochrome c . Additionally, the compound’s localization in the nucleus allows it to interact with nuclear proteins and influence gene expression . Post-translational modifications and targeting signals play a role in directing the compound to these specific subcellular locations .

properties

IUPAC Name

[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNUURKKPMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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